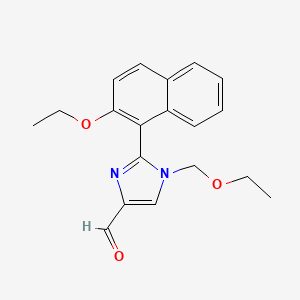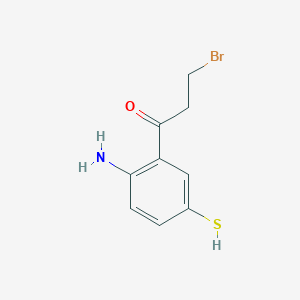
1-(2-Amino-5-mercaptophenyl)-3-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-mercaptophenyl)-3-bromopropan-1-one is a chemical compound with the molecular formula C9H10BrNOS. This compound is of interest due to its unique structure, which includes an amino group, a mercapto group, and a bromopropanone moiety. These functional groups make it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(2-Amino-5-mercaptophenyl)-3-bromopropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-mercaptobenzene with 3-bromopropanone under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve the use of a base like triethylamine to facilitate the reaction .
Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety and efficiency. The use of continuous flow reactors and other advanced techniques may be employed to optimize the production process.
Chemical Reactions Analysis
1-(2-Amino-5-mercaptophenyl)-3-bromopropan-1-one undergoes various chemical reactions due to the presence of its functional groups. Some of the key reactions include:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The carbonyl group in the bromopropanone moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2-Amino-5-mercaptophenyl)-3-bromopropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and other complex molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-mercaptophenyl)-3-bromopropan-1-one and its derivatives involves interactions with various molecular targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and other biological processes. The bromopropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
1-(2-Amino-5-mercaptophenyl)-3-bromopropan-1-one can be compared with other similar compounds, such as 2-amino-5-mercapto-1,3,4-thiadiazole and its derivatives. These compounds share similar functional groups and exhibit comparable chemical reactivity.
Similar compounds include:
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 2-Amino-5-mercapto-1,3,4-thiadiazole derivatives
- 2-(5-Amino-mercapto)-1,3,4-thiadiazolylthio compounds
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules and a promising candidate for further study in chemistry, biology, and medicine.
Properties
Molecular Formula |
C9H10BrNOS |
|---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(2-amino-5-sulfanylphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNOS/c10-4-3-9(12)7-5-6(13)1-2-8(7)11/h1-2,5,13H,3-4,11H2 |
InChI Key |
JQMFDDLCYKUJBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)C(=O)CCBr)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


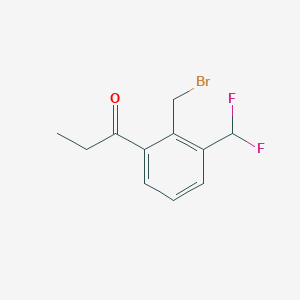
![2-[5-Chloro-4-(difluoromethyl)-2-methoxy-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14061571.png)
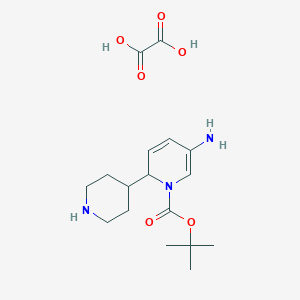

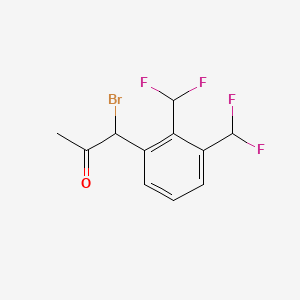
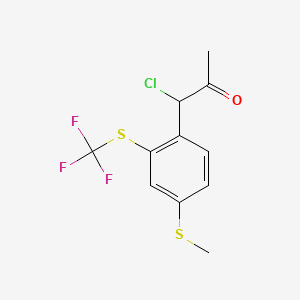
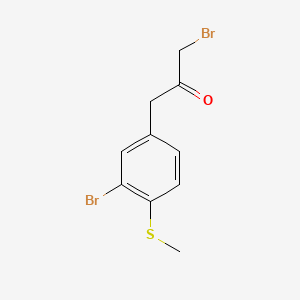
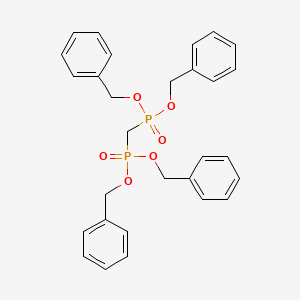
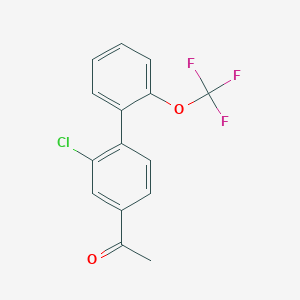
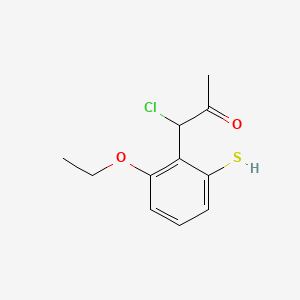
![[2-Chloro-3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14061655.png)
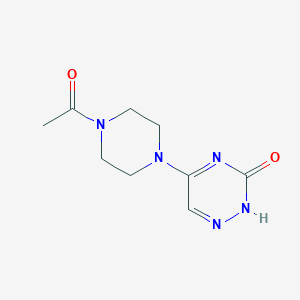
![1-[2-(1,3-Thiazol-4-yl)-1H-benzimidazol-1-yl]prop-2-en-1-one](/img/structure/B14061668.png)
